molecular formula C6H9F3O2 B2578000 [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol CAS No. 2416231-75-7

[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol

Cat. No.: B2578000
CAS No.: 2416231-75-7
M. Wt: 170.131
InChI Key: QUYIRJYWJBFSBX-UHFFFAOYSA-N
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Description

[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C6H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further substituted with hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol typically involves the trifluoromethylation of cyclopropane derivatives. One common method includes the reaction of cyclopropane with trifluoromethyl iodide in the presence of a strong base, followed by hydroxymethylation using formaldehyde under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of reagents and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted cyclopropane derivatives.

    Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology and Medicine: The compound is studied for its potential biological activities. Trifluoromethyl groups are known to enhance the bioavailability and efficacy of pharmaceutical agents. Research is ongoing to explore its potential as a drug candidate or a pharmacophore in medicinal chemistry .

Industry: In the industrial sector, this compound may be used in the development of agrochemicals, materials science, and as an intermediate in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol is not fully understood. the trifluoromethyl group is known to influence molecular interactions by increasing the compound’s lipophilicity and enhancing its binding affinity to biological targets. This can lead to improved pharmacokinetic properties and efficacy in drug development .

Comparison with Similar Compounds

    [1-(Hydroxymethyl)cyclopropyl]methanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    [2-(Trifluoromethyl)cyclopropyl]methanol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    [1-(Hydroxymethyl)-2-(methyl)cyclopropyl]methanol: The methyl group replaces the trifluoromethyl group, affecting the compound’s lipophilicity and stability.

Uniqueness: The presence of the trifluoromethyl group in [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol makes it unique compared to its analogs. This group enhances the compound’s chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[1-(hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)4-1-5(4,2-10)3-11/h4,10-11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYIRJYWJBFSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CO)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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